![molecular formula C21H20SeSn B12551915 [2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane CAS No. 143546-45-6](/img/structure/B12551915.png)
[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is an organometallic compound that features a unique combination of selenium and tin atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane typically involves the reaction of dibenzo[b,d]selenophene with a phenylstannane derivative under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
- Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding selenide.
- Substitution: Substitution reactions can occur at the tin atom, where the trimethylstannyl group is replaced by other functional groups, such as halides or alkyl groups.
- Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
- Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
- Oxidation: Selenoxide or selenone derivatives.
- Reduction: Selenide derivatives.
- Substitution: Various organotin compounds with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is used as a precursor for the synthesis of other organometallic compounds. It is also studied for its potential catalytic properties in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in bioinorganic chemistry. It may be explored for its potential as a probe or inhibitor in biochemical studies.
Industry: In industry, 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane may be used in the development of advanced materials, such as semiconductors or conductive polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane involves its interaction with molecular targets through its selenium and tin atoms. These interactions can lead to the formation of coordination complexes or the activation of specific pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds::
- 2-(Dibenzo[b,d]thiophen-4-yl)phenylstannane: This compound is similar in structure but contains a sulfur atom instead of selenium.
- 2-(Dibenzo[b,d]furan-4-yl)phenylstannane: This compound contains an oxygen atom instead of selenium.
Uniqueness: The presence of selenium in 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane imparts unique electronic and chemical properties compared to its sulfur and oxygen analogs
Properties
CAS No. |
143546-45-6 |
|---|---|
Molecular Formula |
C21H20SeSn |
Molecular Weight |
470.1 g/mol |
IUPAC Name |
(2-dibenzoselenophen-4-ylphenyl)-trimethylstannane |
InChI |
InChI=1S/C18H11Se.3CH3.Sn/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16;;;;/h1-7,9-12H;3*1H3; |
InChI Key |
ZFYIRBQTSSAQCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1C2=CC=CC3=C2[Se]C4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)
![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)

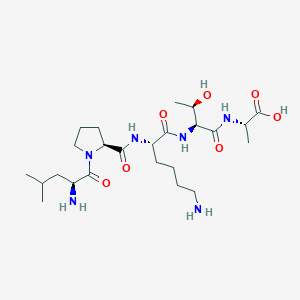
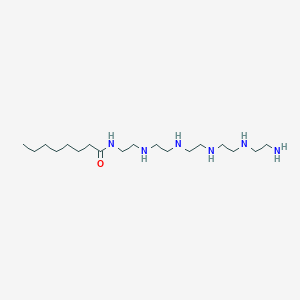
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
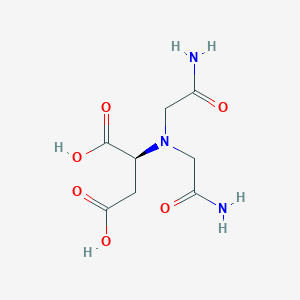
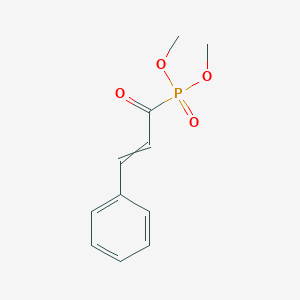
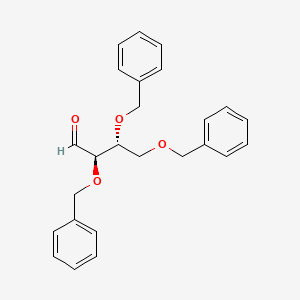
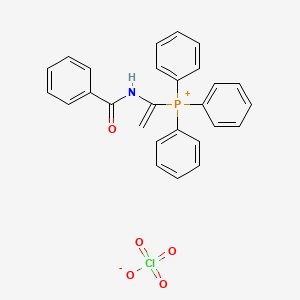
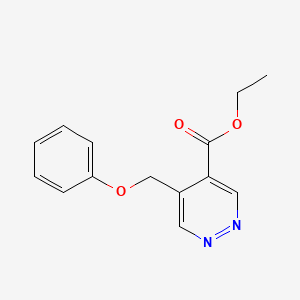
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
